[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone
Overview
Description
[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[5-(3-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine is 288.11100700 g/mol and the complexity rating of the compound is 360. The solubility of this chemical has been described as >43.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Morpholine derivatives have been synthesized and evaluated for their potential in various applications. For instance, derivatives incorporating morpholine moiety have shown good molluscicidal effects, indicating their potential in pest control applications (Duan et al., 2014). Additionally, the crystal structure of specific morpholine derivatives has been determined, providing insights into their molecular configuration and potential interactions (M. Yusof & B. Yamin, 2005).
Antimicrobial and Antitumor Activities
- Morpholine derivatives have been explored for their antimicrobial properties. Some newly synthesized 1,2,4-triazole derivatives, for example, showed good to moderate activities against test microorganisms, highlighting their potential in the development of new antimicrobials (H. Bektaş et al., 2010). Furthermore, specific morpholine derivatives have been found to possess enhanced antitumor activity in vivo, suggesting their use in cancer treatment protocols (Xiuxiu Jin et al., 2015).
Vasorelaxant Agents
- Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and demonstrated significant vasodilatation properties. These findings suggest the potential of morpholine derivatives in the development of new vasorelaxant agents (G. S. Hassan et al., 2014).
Enzyme Inhibition
- Research on morpholine derivatives has also extended to enzyme inhibition, with specific compounds exhibiting significant α-glucosidase inhibitory potential. This suggests their utility in managing diseases like diabetes (E. Menteşe et al., 2020).
Imaging Agents for Parkinson's Disease
- Synthesis of specific morpholine-based compounds for potential use as PET imaging agents in Parkinson's disease has been reported, indicating the role of morpholine derivatives in neurological research (Min Wang et al., 2017).
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-4-2-3-11(9-12)14-10-13(16-21-14)15(18)17-5-7-20-8-6-17/h2-4,9-10H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKPRLHIONCNJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49716017 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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